Apd 916;apd916 -

Apd 916;apd916

Catalog Number: EVT-14918827
CAS Number:
Molecular Formula: C24H32N2O3S
Molecular Weight: 428.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Apd 916 can be sourced from specialized chemical suppliers and is primarily classified under organophosphorus compounds due to the presence of phosphorus in its structure. Its unique arrangement of atoms and functional groups makes it suitable for applications in catalysis and pharmaceuticals.

Synthesis Analysis

Methods and Technical Details

The synthesis of Apd 916 typically involves several key steps:

  1. Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
  2. Introduction of the Phosphanyl Group: This step often involves reacting a suitable phosphine precursor with the dihydrooxazole intermediate.
  3. Addition of Trifluoromethyl Groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
  4. Methoxylation: The methoxy group can be introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.

These synthetic routes may be optimized in industrial settings to enhance yield and purity while adhering to green chemistry principles, which focus on minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Apd 916 can participate in various chemical reactions:

  1. Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl group, resulting in phosphine oxides.
  2. Reduction: Reduction reactions could target the trifluoromethyl groups or the dihydrooxazole ring.
  3. Substitution: The compound can engage in substitution reactions, especially at the methoxy and trifluoromethyl positions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
  • Reduction Reagents: Lithium aluminum hydride or sodium borohydride may be employed.
  • Substitution Conditions: Strong bases or acids are typically used depending on the specific reaction.
Mechanism of Action

Process and Data

The mechanism of action for Apd 916 involves its interaction with biological targets, potentially acting as a ligand in catalytic processes or as a pharmaceutical agent targeting specific enzymes or receptors. The presence of functional groups like phosphanyl and oxazole enhances its reactivity and selectivity in biochemical pathways.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • The compound exhibits stability under standard laboratory conditions but may decompose under extreme conditions (high temperature or strong oxidizing agents).
Applications

Scientific Uses

Apd 916 has several promising applications across different fields:

  1. Chemistry:
    • As a ligand in transition metal catalysis, enhancing reactivity and selectivity.
  2. Materials Science:
    • Potential use in developing new materials with specific electronic or optical properties.
  3. Biology and Medicine:
    • Investigated for its potential as a drug candidate targeting specific biological pathways.
    • May serve as a biological probe in biochemical assays to study molecular interactions.
  4. Industry:
    • Utilized in chemical manufacturing processes as an intermediate for synthesizing complex molecules.
Discovery and Development Trajectory of APD916

Origin and Corporate Context: Arena Pharmaceuticals’ Drug Discovery Pipeline

APD916 (also known as Arena Pharmaceuticals Development compound 916) emerged from Arena Pharmaceuticals' internal discovery platform focused on G protein-coupled receptors (GPCRs). As a clinical-stage biopharmaceutical company, Arena prioritized GPCR-targeted oral drugs for neurological, cardiovascular, metabolic, and inflammatory diseases. APD916 was developed as a potent and selective inverse agonist of the histamine H3 receptor, designed to modulate central nervous system arousal pathways [1] [3].

The compound’s mechanism targets the histaminergic system, which is partly regulated by orexin/hypocretin neurons. Preclinical data demonstrated that APD916 increased histamine synthesis and release by inhibiting presynaptic autoreceptors. This pharmacological action addressed the pathophysiology of narcolepsy and cataplexy, conditions linked to orexin deficiency and low cerebrospinal fluid histamine levels. Efficacy in multiple animal models supported its potential as a first-in-class therapy [1] [3] [7].

Table 1: Key Attributes of APD916

ParameterDetail
Drug ClassHistamine H₃ receptor inverse agonist
Administration RouteOral
Therapeutic TargetNarcolepsy with/without cataplexy
Discovery EntityArena Pharmaceuticals, Inc.
Preclinical ValidationEfficacy in arousal models via histamine release enhancement

Strategic Mergers and Acquisition Impact: Pfizer Integration Post-2022

In December 2021, Pfizer acquired Arena Pharmaceuticals for $6.7 billion, primarily to expand its inflammation and immunology portfolio with assets like etrasimod. This acquisition critically impacted APD916's development trajectory. While Pfizer’s pipeline integration emphasized late-stage candidates, early-phase neurology assets like APD916 faced strategic reprioritization. Post-merger, public updates on APD916 ceased, suggesting development suspension or termination [1] [3].

The merger introduced both opportunities and challenges:

  • Resource Allocation: Pfizer’s infrastructure could have accelerated global trials but prioritized higher-value programs.
  • Portfolio Synergy: APD916 lacked alignment with Pfizer’s core focus on immunology and oncology.
  • Regulatory Strategy: Orphan drug incentives (e.g., market exclusivity) were insufficient to justify continued investment amid Pfizer’s portfolio consolidation [1].

Orphan Drug Designation Rationale for Rare Neurological Disorders

Although APD916 never received formal orphan designation, Arena Pharmaceuticals highlighted its potential eligibility during Phase 1 development. Narcolepsy with cataplexy affects ~1 in 2,000 Americans (~16,000–20,000 U.S. patients), meeting the FDA’s prevalence threshold for orphan status (<200,000 patients). The unmet need was significant: Xyrem (sodium oxybate) was the only approved cataplexy treatment, classified as a DEA Schedule III drug with safety risks [1] [3] [7].

Arena’s rationale emphasized:

  • Disease Severity: Cataplexy causes sudden muscle weakness, increasing injury risk.
  • Mechanistic Innovation: APD916’s histamine-targeted action offered a novel approach compared to symptomatic treatments.
  • Clinical Urgency: Limited therapeutic options underscored the need for new therapies [1] [3].

Table 2: Orphan Drug Designation Framework for Neurological Disorders

CriterionAPD916’s Case
Prevalence~50,000–100,000 U.S. narcolepsy patients (cataplexy subset fits orphan criteria)
Unmet NeedOnly one approved cataplexy therapy (Xyrem) with safety concerns
Therapeutic AdvantageNovel H₃ inverse agonism addressing disease etiology
Designation StatusNever formally granted; development halted pre-application

Developmental Milestones and Discontinuation Factors

APD916 progressed to a Phase 1 trial (initiated March 2010) evaluating safety, tolerability, and pharmacokinetics in 72 healthy volunteers. The randomized, double-blind, placebo-controlled study tested single-ascending doses. Results (October 2010) showed dose-proportional exposure and a terminal half-life of ~50 hours. However, dose-limiting CNS adverse events (e.g., insomnia, hallucinations at ≥3 mg) emerged, complicating therapeutic window optimization [7] [9].

Key discontinuation factors included:

  • Narrow Therapeutic Index: Effective doses approached toxicity thresholds.
  • Corporate Acquisition: Pfizer’s acquisition diverted resources toward late-stage assets.
  • Competitive Landscape: Emerging orexin agonists (e.g., Takeda’s suvorexant) offered alternative mechanisms [1] [7].

Scientific and Regulatory Legacy

APD916’s development contributed to neuroscience research by:

  • Validating histamine H₃ receptors as targets for arousal disorders.
  • Informing later candidates (e.g., pitolisant/Wakix®), an FDA-approved H₃ inverse agonist for narcolepsy.
  • Highlighting challenges in balancing receptor potency with CNS side effects [1] [3].

Properties

Product Name

Apd 916;apd916

IUPAC Name

4-[4-[2-(2-methylpyrrolidin-1-yl)ethyl]phenyl]-N-(oxan-4-yl)benzenesulfonamide

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C24H32N2O3S/c1-19-3-2-15-26(19)16-12-20-4-6-21(7-5-20)22-8-10-24(11-9-22)30(27,28)25-23-13-17-29-18-14-23/h4-11,19,23,25H,2-3,12-18H2,1H3

InChI Key

RRAGUTZCGCIMCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.